(3-Bromo-4-chlorophenyl)hydrazine hydrochloride
Overview
Description
(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrCl2N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chlorophenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-4-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reduction of the nitro group to an amine group, forming the hydrazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of phase transfer catalysts and solvents is common to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenylhydrazines, azo compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Bromo-4-chlorophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Bromo-4-chlorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modifying the function of proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 3-Bromo-4-fluorophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
Uniqueness
(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Its reactivity and specificity in enzyme inhibition also distinguish it from other similar compounds .
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUVOLYLBMMSRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75696-12-7 | |
Record name | Hydrazine, (3-bromo-4-chlorophenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75696-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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